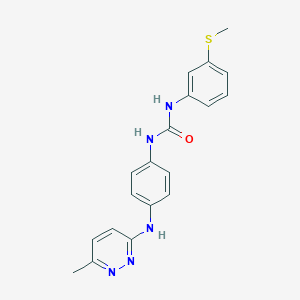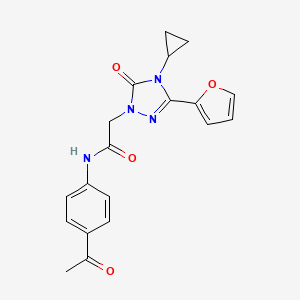
Tert-butyl 2-amino-5-bromo-4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-amino-5-bromo-4-chlorobenzoate (TACB) is a chemical compound that belongs to the class of benzoates. It is used in scientific research for its various applications, including its use as a precursor in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Tert-butyl 2-amino-5-bromo-4-chlorobenzoate is not well understood. However, it is believed to act as a modulator of GPCRs, which are involved in various physiological processes. This compound may also act as an inhibitor of enzymes involved in the metabolism of other compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that this compound has potential as a therapeutic agent for various diseases. For example, this compound has been shown to have anti-inflammatory and anti-tumor effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 2-amino-5-bromo-4-chlorobenzoate has several advantages for lab experiments. It is easy to synthesize and is available in high purity. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is not soluble in water, which can limit its use in some experiments. This compound is also relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of Tert-butyl 2-amino-5-bromo-4-chlorobenzoate in scientific research. One direction is the synthesis of this compound derivatives with improved biological activity. Another direction is the use of this compound as a tool in the study of GPCRs and their role in various physiological processes. Finally, this compound may have potential as a therapeutic agent for various diseases, and further studies are needed to explore its potential in this area.
Conclusion:
This compound is a chemical compound that has various applications in scientific research. It is easy to synthesize and is available in high purity. This compound has potential as a therapeutic agent for various diseases, and further studies are needed to explore its potential in this area. The use of this compound in the study of GPCRs and their role in various physiological processes is also an area of future research.
Synthesemethoden
Tert-butyl 2-amino-5-bromo-4-chlorobenzoate can be synthesized by reacting 2-amino-5-bromo-4-chlorobenzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction yields this compound in good yield and high purity. This method is widely used in the synthesis of this compound and its derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-amino-5-bromo-4-chlorobenzoate is widely used in scientific research for its various applications. It is used as a precursor in the synthesis of other compounds such as 2-amino-5-bromo-4-chlorobenzyl alcohol, which is used in the synthesis of other biologically active compounds. This compound is also used in the synthesis of ligands for G protein-coupled receptors (GPCRs), which are involved in various physiological processes.
Eigenschaften
IUPAC Name |
tert-butyl 2-amino-5-bromo-4-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)6-4-7(12)8(13)5-9(6)14/h4-5H,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNJRPYJGQAXFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1N)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl [[(S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B2379297.png)




![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2379304.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2379305.png)
![5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B2379307.png)



![2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid](/img/structure/B2379312.png)

![3-[4-Amino-3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2379319.png)